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molecular formula C9H19BrO B8278409 1-Bromo-4-(1,2-dimethylpropyloxy)butane

1-Bromo-4-(1,2-dimethylpropyloxy)butane

Cat. No. B8278409
M. Wt: 223.15 g/mol
InChI Key: YCMOQYIXHKBITB-UHFFFAOYSA-N
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Patent
US07462427B2

Procedure details

A solution of 1,4-dibromo-n-butane (119.20 g, 0.0903 mol) in hexane (80 ml) was cooled at 0° C. with a sodium hydroxide aqueous solution (150 ml of solution prepared by mixing 75 g of sodium hydroxide and 150 ml of water) and tert-butylammonium bromide (4.4 mol %, 0.68 g, used as phase transfer catalyst), and a solution of 1,2-dimethylpropan-1-ol (1.27 g, 0.022 mol) in hexane (70 ml) was added dropwise over 1 h with vigorous mechanical stirring. The reaction mixture was allowed to warm to room temperature and left stirring for 2 h, the reaction mixture was then heated under reflux for 4 h. The organic layer was collected and dried (MgSO4) and the solvent was removed in vacuo. The crude oil was purified by column chromatography [DCM-petroleum fraction (bp 40-60° C.), 1:51] to give a colourless oil.
Quantity
119.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5]Br.[OH-].[Na+].[Br-].C([NH3+])(C)(C)C.[CH3:15][CH:16]([OH:20])[CH:17]([CH3:19])[CH3:18]>CCCCCC>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][O:20][CH:16]([CH3:15])[CH:17]([CH3:19])[CH3:18] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
119.2 g
Type
reactant
Smiles
BrCCCCBr
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.68 g
Type
reactant
Smiles
[Br-].C(C)(C)(C)[NH3+]
Name
Quantity
80 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
1.27 g
Type
reactant
Smiles
CC(C(C)C)O
Name
Quantity
70 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude oil was purified by column chromatography [DCM-petroleum fraction (bp 40-60° C.), 1:51]
CUSTOM
Type
CUSTOM
Details
to give a colourless oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrCCCCOC(C(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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